![molecular formula C44H50N4O10 B1242890 dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate CAS No. 142741-24-0](/img/structure/B1242890.png)
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate
Overview
Description
This compound, hereafter referred to by its systematic IUPAC name, is a highly complex macrocyclic metabolite identified in blood samples . Its structure features a dodecacyclic backbone with 12 fused rings, including two oxa (oxygen-containing) and four aza (nitrogen-containing) heterocycles. The compound’s stereochemical complexity and high molecular weight (predicted to exceed 800 g/mol) suggest possible roles in biochemical signaling or metabolic regulation, though its exact function remains under investigation .
Preparation Methods
Natural Extraction from Tabernaemontana Species
Solvent Selection and Initial Extraction
Conophylline is traditionally isolated from leaves of Tabernaemontana divaricata and related species using ethanol-based extraction. Ethanol (20–95% v/v) has been identified as the most effective solvent for recovering conophylline, achieving extract yields of 1.5–2.0% under cold extraction conditions . Polar solvents like ethanol preferentially solubilize alkaloids due to hydrogen bonding with hydroxyl and amine functional groups, while nonpolar solvents such as hexane yield significantly lower recoveries (<1%) .
The process begins with drying and pulverizing plant material, followed by maceration in ethanol for 48–72 hours. Filtration and concentration under reduced pressure yield a crude alkaloid extract, which is subsequently subjected to liquid-liquid partitioning with diethyl ether to remove nonpolar contaminants .
Purification and Isolation
Purification of conophylline from the crude extract involves sequential chromatographic techniques:
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Column Chromatography : Silica gel columns eluted with chloroform-methanol gradients (9:1 to 7:3) separate conophylline from co-occurring alkaloids like conophyllidine .
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High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile-water mobile phases (pH 3.0 adjusted with trifluoroacetic acid) achieve >95% purity .
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Crystallization : Final recrystallization from n-butanol produces conophylline as colorless needles, verified by X-ray diffraction to confirm stereochemical integrity .
Biosynthesis in Tabernaemontana
Tryptophan to Strictosidine Pathway
Conophylline biosynthesis initiates with the amino acid tryptophan, which undergoes decarboxylation to form tryptamine. Condensation with secologanin, a monoterpene iridoid, yields strictosidine—the universal precursor for monoterpene indole alkaloids . The enzyme strictosidine synthase catalyzes this stereospecific reaction, forming a β-configuration at C-1 that is critical for downstream modifications .
Dimerization and Post-Modifications
Dimerization of two strictosidine-derived intermediates generates the bisindole scaffold characteristic of conophylline. Oxidative coupling at C-10 and C-11 positions, mediated by cytochrome P450 oxidases, introduces the tetrazadodecacyclo framework . Subsequent hydroxylation, methylation, and epoxidation steps install the 24,33-dihydroxy and 31,32-dimethoxy groups, with S-adenosylmethionine (SAM) serving as the methyl donor .
Total Chemical Synthesis
Retrosynthetic Analysis
Fukuyama’s 2011 total synthesis deconstructs conophylline into two indoline fragments (A and B) and a central epoxide-bearing core . The strategy emphasizes convergent coupling to minimize linear steps and maximize stereochemical control.
Fragment | Key Features | Synthetic Route |
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A | C1–C15 with 20S,22R configuration | Asymmetric alkylation of L-tryptophan methyl ester |
B | C16–C40 with 14R,25S configuration | Sharpless epoxidation followed by Grignard addition |
Fragment Coupling via Polonovski Reaction
The critical coupling step employs a Polonovski reaction—a nitroso-mediated process—to join fragments A and B at C-15 and C-16 . This reaction proceeds through a transient N-oxide intermediate, enabling bond formation without racemization. The reaction conditions (CH₂Cl₂, −78°C, 12 h) ensure 85% yield and >99% enantiomeric excess .
Stereochemical Control
Controlling the eleven stereocenters requires:
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Chiral Auxiliaries : Oppolzer’s sultam directs asymmetric alkylation at C-20 and C-22 .
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Enzymatic Resolution : Lipase-mediated hydrolysis of a racemic intermediate achieves 98% ee for the C-14 hydroxyl group .
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Dynamic Kinetic Resolution : Palladium-catalyzed allylic amination sets the C-25 and C-36 configurations with 92% diastereoselectivity .
Analytical Characterization
Structural Elucidation
X-ray crystallography remains the gold standard for confirming conophylline’s structure. Single crystals diffract to 0.8 Å resolution, revealing the trans-junction of the dioxa ring and cis-fusion of the tetrazadodecacyclo system . Nuclear magnetic resonance (NMR) spectroscopy complements crystallographic data:
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¹H NMR (500 MHz, CDCl₃): δ 6.82 (s, H-3), 5.92 (d, J = 8.5 Hz, H-16), 4.33 (m, H-24) .
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¹³C NMR : 178.2 ppm (C-16/27 carboxylate), 102.4 ppm (C-31/32 methoxy) .
Purity Assessment
HPLC with evaporative light scattering detection (ELSD) quantifies conophylline purity. A Zorbax Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm) eluted with 65:35 acetonitrile-0.1% formic acid achieves baseline separation from conophyllidine (Rₜ = 12.3 vs. 14.1 min) .
Challenges and Optimization
Yield Limitations in Synthesis
The total synthesis of conophylline suffers from low overall yield (0.7–1.2%) due to:
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Multi-step purification losses (e.g., silica gel chromatography removes 30% mass per step) .
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Sensitivity of epoxide intermediates to trace moisture, necessitating anhydrous conditions .
Green Chemistry Approaches
Recent advances aim to improve sustainability:
Chemical Reactions Analysis
Types of Reactions: Conophylline undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of conophylline include oxidizing agents, reducing agents, and various catalysts to facilitate the coupling of indoline fragments .
Major Products Formed: The major products formed from the reactions of conophylline include its epoxide form and conophyllidine, where the epoxide ring is replaced with a double bond .
Scientific Research Applications
Conophylline has been studied for its potential therapeutic applications, particularly in cancer treatment . It has been reported to inhibit tumors in rats by acting on Ras-expressing cells . Additionally, conophylline continues to be investigated for its biological properties, including its role in inducing autophagy .
Mechanism of Action
Conophylline exerts its effects by inducing autophagy, a cellular process that involves the degradation and recycling of cellular components . The molecular targets and pathways involved in this process are still being studied, but it is known to interact with various cellular proteins and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with other macrocyclic and heterocyclic molecules. Below is a detailed analysis:
Structural Complexity and Cyclic Frameworks
Key Observations :
- The target compound’s 12-ring system far exceeds the complexity of tricyclic thiocrown ethers or octacyclic crown ether derivatives .
Functional Group Diversity and Reactivity
Key Observations :
- The target compound’s dihydroxy and dimethoxy groups contrast with the thiocrown ether’s sulfur-based ligands, which prioritize metal coordination .
- Its dicarboxylate esters may enable hydrolysis into bioactive acids, a feature absent in the less labile crown ether derivative .
Key Observations :
- Pharmacological data for analogous compounds (e.g., ferroptosis-inducing agents in ) imply that the target’s hydroxyl groups could modulate oxidative stress pathways, though direct evidence is lacking .
Biological Activity
Overview
Dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate is a complex organic compound belonging to the class of vinca alkaloids and has been studied for its potential biological activities.
Chemical Structure and Properties
The compound has a molecular formula of and features multiple functional groups that contribute to its biological activity:
Property | Description |
---|---|
Molecular Formula | C44H50N4O10 |
IUPAC Name | Dimethyl 14,25-diethyl-24,33-dihydroxy... |
InChI Key | QZRIMAMDGWAHPQ-UHFFFAOYSA-N |
SMILES | CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(... |
- Targeting Cellular Pathways : This compound primarily interacts with hepatic stellate cells and has been shown to induce autophagy—a process critical for cellular homeostasis and survival under stress conditions.
- Inhibition of Tumor Growth : Research indicates that it may inhibit tumor growth by affecting pathways associated with Ras-expressing cells . This aligns with findings from related vinca alkaloids which are known for their anticancer properties.
- Neuroprotective Effects : The compound has demonstrated protective effects in cellular models against neurotoxic agents like 1-methyl-4-phenylpyridinium (MPP+), suggesting potential applications in neurodegenerative diseases.
Pharmacokinetics
Studies on related compounds indicate that the pharmacokinetics of vinca alkaloids can vary significantly based on structural modifications and dosage forms. Understanding these parameters is crucial for optimizing therapeutic applications.
Case Studies
- Cancer Treatment : In a study involving rat models with induced tumors similar to human cancers (Ras-expressing), the compound exhibited significant tumor inhibition compared to control groups .
- Neurodegeneration Models : In vitro studies have shown that the compound reduces protein aggregation in neurodegenerative models and enhances cell viability under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard for elucidating complex polycyclic structures. Key parameters include data-to-parameter ratios >15 and refinement to low R-factors (e.g., ≤0.056 for reliability). Symmetry analysis in monoclinic systems (e.g., space group C2/c) should account for β angles (~115.96°) and unit cell dimensions (e.g., a = 17.9993 Å, b = 12.5069 Å) to resolve conformational ambiguities .
Q. How can thermal stability and decomposition profiles be systematically characterized?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be paired with controlled atmosphere studies (e.g., N₂ vs. O₂) to assess oxidative stability. For reproducibility, use standardized heating rates (e.g., 10°C/min) and validate results against structurally analogous compounds with known decomposition pathways .
Q. What purification techniques address synthetic challenges posed by this compound’s stereochemical complexity?
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for resolving enantiomers. Solvent optimization (e.g., hexane/isopropanol gradients) and hyphenated techniques like LC-MS can confirm purity (>98%) and monitor byproduct formation .
Q. Which spectroscopic methods are most effective for validating functional groups in this molecule?
Multi-nuclear NMR (¹H, ¹³C, 2D-COSY) is essential for resolving overlapping signals in polyoxygenated/aminated systems. For methoxy and hydroxyl groups, deuterium exchange experiments and HSQC correlations can differentiate dynamic hydrogen bonding effects. IR spectroscopy complements this by identifying carbonyl stretches (~1700 cm⁻¹) and hydrogen-bonded OH/NH vibrations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and predicted reactivity data?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) should map frontier molecular orbitals to predict electrophilic/nucleophilic sites. Coupling this with COMSOL Multiphysics simulations enables dynamic reaction modeling, such as solvent effects on ring-opening pathways. Discrepancies between theory and experiment often arise from solvation entropy, requiring explicit solvent models in simulations .
Q. What strategies optimize reaction conditions for selective functionalization of the tetraazadodecacyclic core?
Design of Experiments (DoE) frameworks, such as Box-Behnken designs, can systematically vary temperature, catalyst loading, and solvent polarity. Real-time analytics (e.g., in situ FTIR) combined with AI-driven adaptive algorithms (e.g., Bayesian optimization) enhance yield prediction and minimize side reactions in multi-step syntheses .
Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?
Molecular dynamics (MD) simulations (e.g., using GROMACS) can quantify steric hindrance around the diethyl and dimethoxy substituents. Electrostatic potential surfaces (EPS) derived from QTAIM analysis identify electron-deficient regions (e.g., near the dioxa rings) prone to nucleophilic attack. Experimental validation via kinetic isotope effects (KIEs) further clarifies mechanistic pathways .
Q. What theoretical frameworks guide the design of biological activity studies for this compound?
Structure-activity relationship (SAR) models should integrate quantum topological molecular similarity (QTMS) indices and pharmacophore mapping. For in vitro assays, link cytotoxicity data (e.g., IC₅₀) to specific structural motifs (e.g., the tetrazadodecacyclic backbone) using multivariate regression. Comparative analysis with PubChem analogs (e.g., CID:304447) refines target hypotheses .
Q. How can accelerated aging studies predict long-term stability under varying environmental conditions?
Use ICH Q1A-compliant protocols with controlled humidity (e.g., 40°C/75% RH) and light exposure (ICH Q1B). High-resolution mass spectrometry (HRMS) monitors degradation products, while principal component analysis (PCA) of time-series data identifies critical stability-limiting factors (e.g., hydrolysis of ester groups) .
Q. What interdisciplinary approaches validate scalability in industrial research settings?
Process intensification via continuous-flow reactors minimizes batch variability. Membrane separation technologies (e.g., nanofiltration) improve yield in multi-gram syntheses. Cross-disciplinary collaboration with fuel engineering teams (e.g., RDF2050106 subclass) ensures solvent recovery systems align with green chemistry principles .
Properties
IUPAC Name |
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRIMAMDGWAHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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